2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Description
2,4-Diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted imidazo[1,2-a]pyrimidine core. This compound is structurally characterized by a 2,4-diethoxybenzene sulfonamide group linked to a 7-methylimidazo[1,2-a]pyrimidine moiety via a phenyl bridge.
Properties
IUPAC Name |
2,4-diethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-4-30-19-10-11-22(21(14-19)31-5-2)32(28,29)26-18-8-6-17(7-9-18)20-15-27-13-12-16(3)24-23(27)25-20/h6-15,26H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNKBSPYSFVLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and sulfonamide formation . Industrial production methods may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyrimidine moiety can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify specific functional groups.
Common reagents used in these reactions include transition metal catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used, but can include modified imidazo[1,2-a]pyrimidine derivatives and sulfonamide compounds .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that various sulfonamide derivatives exhibit significant inhibitory effects on tumor growth by targeting specific enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Carbonic Anhydrase IX
A study highlighted the development of benzenesulfonamide derivatives that inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The synthesized compounds demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as selective anticancer agents. Furthermore, one derivative induced apoptosis in MDA-MB-231 breast cancer cells significantly more than control groups .
Antidiabetic Properties
Sulfonamides have also been investigated for their antidiabetic effects. The structural modifications of sulfonamide derivatives can lead to compounds with enhanced hypoglycemic activities.
Case Study: Synthesis and Evaluation of Antidiabetic Agents
In a study focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides, several derivatives were synthesized and evaluated for their antidiabetic activity using a streptozotocin-induced diabetes model in rats. Some compounds exhibited considerable biological efficacy compared to glibenclamide, a well-known antidiabetic agent. This suggests that structural modifications to sulfonamide scaffolds could yield potent oral antidiabetic agents .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented, with various derivatives showing effectiveness against a range of bacterial strains.
Case Study: Broad-Spectrum Antimicrobial Activity
Research has shown that certain benzenesulfonamide derivatives possess significant antibacterial and anti-biofilm activities. These compounds were evaluated against common bacterial pathogens, demonstrating promising results that could lead to new therapeutic options for treating bacterial infections .
Enzyme Inhibition Studies
Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in drug design.
Enzyme Inhibition Mechanism
The mechanism by which these compounds exert their effects often involves the inhibition of enzymes such as acetylcholinesterase and α-glucosidase. For instance, new sulfonamides have been synthesized that show inhibitory activity against acetylcholinesterase, which is crucial for treating Alzheimer's disease and other cognitive disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of sulfonamide derivatives.
Data Table: Structure-Activity Relationships
| Compound Structure | Target Activity | IC50 Value (nM) | Reference |
|---|---|---|---|
| 2a | CA IX Inhibition | 10.93 | |
| 3b | Antidiabetic Activity | 50 | |
| 4c | Antimicrobial Activity | 25 |
This table summarizes key findings from various studies, illustrating how modifications to the core structure can enhance biological activity.
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyrimidine moiety can bind to specific sites on proteins, inhibiting their activity or altering their function . The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The compound’s structural analogs often differ in substituents on the benzene sulfonamide group or the heterocyclic core. Key examples include:
Key Observations :
- Electron-Withdrawing Groups : Fluorine (e.g., CAS 923113-15-9) improves stability but may reduce solubility compared to ethoxy groups in the target compound .
- Heterocyclic Core : The imidazo[1,2-a]pyrimidine core in the target compound offers distinct π-π stacking interactions compared to pyrazolo[3,4-d]pyrimidine (e.g., Example 53 in ).
- Solubility: Methoxy and diethylamino substituents (CAS 923216-86-8) confer better aqueous solubility than diethoxy groups, which may enhance pharmacokinetics .
Binding Affinity Predictions (AutoDock Vina Analysis)
Using AutoDock Vina , hypothetical docking studies suggest:
- The target compound’s diethoxy groups may hinder binding to hydrophobic pockets compared to smaller substituents (e.g., fluorine).
- The imidazo[1,2-a]pyrimidine core shows stronger affinity for kinases (e.g., CDK2) than pyrimidin-2-ylamino analogs (RMSD < 2.0 Å).
Research Findings and Therapeutic Potential
- Kinase Inhibition : Imidazo[1,2-a]pyrimidine derivatives are reported to inhibit kinases like Aurora A/B, though the target compound’s specificity remains unverified .
- Anticancer Activity : Analog CAS 923216-86-8 shows IC50 values of 0.2–1.5 µM in leukemia cell lines, suggesting the diethoxy variant may require optimization for potency .
- Metabolic Stability : Ethoxy groups may increase hepatic clearance compared to methoxy or fluorine-substituted analogs .
Biological Activity
The compound 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative notable for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 452.5 g/mol. The structure features a sulfonamide group, which is known for its pharmacological significance, particularly in antimicrobial and anti-inflammatory applications.
Biological Activity Overview
The biological activities of sulfonamides, including the compound , can be categorized into several key areas:
1. Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. The mechanism typically involves inhibition of bacterial folate synthesis. Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria .
2. Anticancer Properties
Recent studies have indicated that compounds similar to 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide may possess anticancer properties. For instance, certain imidazo[1,2-a]pyrimidine derivatives have shown cytotoxic effects against cancer cell lines in vitro .
3. Cardiovascular Effects
Preliminary research into the cardiovascular effects of benzenesulfonamides suggests that some derivatives can influence perfusion pressure and coronary resistance. This activity may be mediated through interactions with calcium channels, indicating potential therapeutic applications in cardiovascular diseases .
Antimicrobial Activity
A comparative study of various sulfonamide derivatives found that specific modifications in the structure significantly enhanced antibacterial efficacy. For example, compounds with a similar imidazo[1,2-a]pyrimidine framework demonstrated IC50 values in the low micromolar range against resistant bacterial strains.
| Compound | IC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 0.070 | E. coli |
| Compound B | 0.059 | S. aureus |
| 2,4-Diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide | TBD | TBD |
Anticancer Activity
In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells. For instance, a related compound was tested on human breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value of approximately 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15 |
| 2,4-Diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide | TBD |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : Inhibition of dihydropteroate synthase in bacterial folate synthesis.
- Anticancer Mechanism : Induction of cell cycle arrest and apoptosis via mitochondrial pathways.
- Cardiovascular Mechanism : Modulation of calcium channel activity affecting vascular tone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
